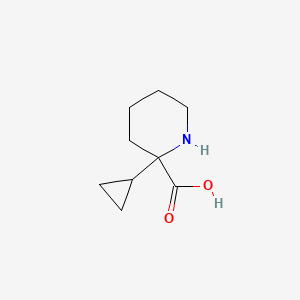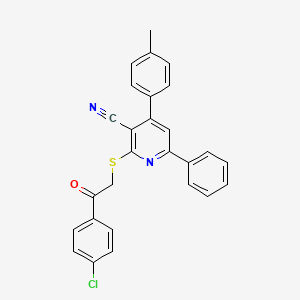
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by its unique structure, which includes a nicotinonitrile core substituted with various functional groups, including a chlorophenyl group, a phenyl group, and a p-tolyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-((4-Chlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile
- 2-Bromo-4-(4-chlorophenyl)-6-phenyl-nicotinonitrile
- Nicotinonitrile-coumarin hybrids
Uniqueness
Compared to these similar compounds, 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H19ClN2OS |
|---|---|
Poids moléculaire |
455.0 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H19ClN2OS/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)30-27(24(23)16-29)32-17-26(31)21-11-13-22(28)14-12-21/h2-15H,17H2,1H3 |
Clé InChI |
XROOFAXVLYQSSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)


![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
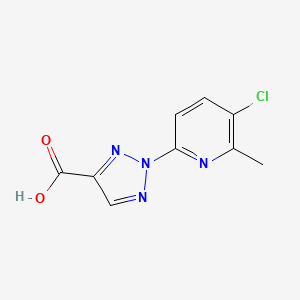
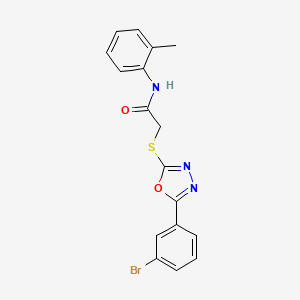
![2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15054671.png)
![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
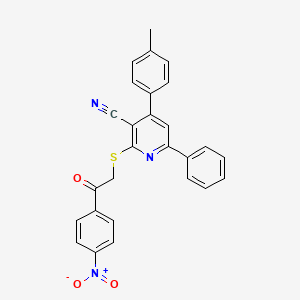
![2-Bromo-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054705.png)

